2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzimidazole core fused with a dioxin ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the benzimidazole core, followed by the introduction of the dioxin ring and subsequent functionalization to attach the phenylethylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenylethyl group, using reagents such as alkyl halides or sulfonates.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity, while the dioxin ring may enhance its binding affinity and specificity. The phenylethylacetamide group can further modulate its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar compounds include:
6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol: This compound shares the benzimidazole and dioxin core but differs in the functional groups attached, leading to different chemical and biological properties.
6,7-dihydro [1,4]dioxino [2,3-f] [1,3]benzothiazol-2-amine: This compound has a similar dioxin ring but features a benzothiazole core instead of benzimidazole, resulting in distinct reactivity and applications.
The uniqueness of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(1-phenylethyl)acetamide lies in its specific combination of structural elements, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(14-5-3-2-4-6-14)21-19(23)11-22-12-20-15-9-17-18(10-16(15)22)25-8-7-24-17/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,21,23) |
InChI Key |
DKSJUJDNXCVTEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4 |
Origin of Product |
United States |
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